4-chloro-2-fluoro-N-propylbenzamide
Description
4-Chloro-2-fluoro-N-propylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine at the 4-position, fluorine at the 2-position, and an N-propyl group on the amide nitrogen. This structural arrangement confers distinct physicochemical properties, including moderate lipophilicity (logP ≈ 2.8–3.2) and a molecular weight of 229.68 g/mol.
Properties
IUPAC Name |
4-chloro-2-fluoro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYXFZVOYOFPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-N-propylbenzamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The resulting amine is acylated with propionyl chloride to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms.
Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation: Products with oxidized amide groups.
Reduction: Products with reduced amide groups.
Scientific Research Applications
4-Chloro-2-fluoro-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical profiles of halogenated benzamides are highly sensitive to substituent type, position, and nitrogen functionalization. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 4-Chloro-2-Fluoro-N-Propylbenzamide and Analogs
Impact of Halogen Substitution
- Chlorine at 4-Position : The 4-chloro substituent enhances electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites. For example, 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide () shows enzyme inhibition linked to its nitro group, but the 4-chloro group in the target compound may favor different target selectivity .
- Fluorine at 2-Position : Fluorine’s electronegativity and small size improve metabolic stability and membrane permeability. Analogs like 3-chloro-N-(2-fluorophenyl)benzamide () demonstrate similar stability but differ in receptor affinity due to fluorine’s ortho positioning .
Role of the N-Propyl Group
The N-propyl group in this compound distinguishes it from analogs with bulkier or polar substituents (e.g., morpholinyl in or hydroxyethyl in ). This alkyl chain likely:
- Reduces crystallinity, enhancing solubility in nonpolar solvents.
- Minimizes hepatic metabolism compared to N-aryl or N-cyclopropyl groups, as seen in and .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated 2.8–3.2) is lower than analogs with trifluoromethoxy groups (logP > 4.0, ) but higher than hydroxy-substituted derivatives (logP ≈ 1.5–2.0, ) .
- Metabolic Stability : The N-propyl group likely reduces oxidative metabolism compared to N-cyclopropyl or N-benzyl groups, as observed in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
